molecular formula C10H9NO6 B1294657 Dimethyl 2-nitroterephthalate CAS No. 5292-45-5

Dimethyl 2-nitroterephthalate

Cat. No.: B1294657
CAS No.: 5292-45-5
M. Wt: 239.18 g/mol
InChI Key: PAYWCKGMOYQZAW-UHFFFAOYSA-N
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Description

Dimethyl 2-nitroterephthalate is an organic compound with the molecular formula C10H9NO6. It is a derivative of terephthalic acid, where two carboxyl groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a nitro group. This compound is known for its pale yellow crystalline appearance and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-nitroterephthalate can be synthesized through the nitration of dimethyl terephthalate. The process involves dissolving dimethyl terephthalate in concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 20°C. The reaction mixture is then stirred for an hour, followed by quenching and neutralization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-nitroterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Dimethyl 2-aminoterephthalate.

    Substitution: Various substituted terephthalates depending on the nucleophile used.

    Hydrolysis: 2-nitroterephthalic acid.

Scientific Research Applications

Dimethyl 2-nitroterephthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of certain drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-nitroterephthalate primarily involves its reactivity due to the presence of the nitro group. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize different compounds. The ester groups also provide sites for hydrolysis and other transformations .

Comparison with Similar Compounds

Uniqueness: Dimethyl 2-nitroterephthalate is unique due to the presence of both ester and nitro groups, which confer distinct reactivity patterns. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Dimethyl 2-nitroterephthalate (DMNT) is a chemical compound derived from terephthalic acid, characterized by the presence of a nitro group at the 2-position and two ester groups. Its molecular formula is C₁₀H₉NO₆. This article explores the biological activity of DMNT, detailing its biochemical properties, mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

DMNT's structure includes a nitro group (-NO₂) and two methoxycarbonyl groups (-COOCH₃), which contribute to its unique reactivity and biological interactions. The electron-withdrawing nature of the nitro group enhances the compound's susceptibility to nucleophilic attack, facilitating various chemical transformations. The compound's rigid and rod-shaped molecular structure makes it particularly relevant in material science applications, including liquid crystals and organic electronics .

The biological activity of DMNT primarily stems from its ability to influence cellular processes. Key mechanisms include:

  • Enzyme Interaction : DMNT has been observed to interact with specific enzymes, potentially inhibiting or activating their activity. This suggests its role as a substrate in nitration reactions and involvement in metabolic pathways within cells .
  • Cell Signaling Pathways : The compound can affect gene expression and metabolism, indicating its potential as a biochemical probe in research .
  • Non-linear Optical Properties : DMNT exhibits significant non-linear optical properties, making it a candidate for applications in organic photovoltaic devices .

Research Findings and Case Studies

Several studies have investigated the biological activity of DMNT, revealing its potential applications across various fields.

Table 1: Summary of Key Research Findings

StudyFocusFindings
IUCr Journals (2008)Crystal StructureDetermined single-crystal X-ray study parameters, revealing molecular stacking without π–π interactions .
ResearchGate (2011)Molecular InteractionsDetailed the inclination of ester and nitro groups relative to the benzene ring, impacting intermolecular interactions .
Smolecule (2023)Biochemical PropertiesHighlighted DMNT's influence on cellular processes and its interaction with enzymes .

Case Study: Synthesis and Applications

A notable case study involves the synthesis of DMNT through the nitration of dimethyl terephthalate. This process involves dissolving dimethyl terephthalate in concentrated sulfuric acid, followed by the gradual addition of fuming nitric acid while maintaining low temperatures. The successful synthesis yields high purity DMNT, suitable for various applications in organic synthesis and material science .

Potential Applications

The unique properties of DMNT suggest several potential applications:

  • Organic Synthesis : As an intermediate in synthesizing complex organic molecules.
  • Material Science : Utilized in developing liquid crystals and organic electronic devices due to its structural characteristics.
  • Pharmaceutical Development : Explored for its potential role as a biochemical probe or therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for dimethyl 2-nitroterephthalate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves nitration of dimethyl terephthalate derivatives or esterification of pre-nitrated terephthalic acid. Key variables include nitrating agents (e.g., nitric acid/sulfuric acid mixtures), temperature control (20–40°C to avoid over-nitration), and catalyst selection (e.g., Lewis acids). Optimization requires factorial design experiments to test interactions between variables like molar ratios, reaction time, and solvent polarity . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures product purity. Validate reproducibility by repeating trials under identical conditions and comparing yields via ANOVA .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure by identifying aromatic protons and ester carbonyl groups. Infrared (IR) spectroscopy detects nitro (∼1520 cm⁻¹) and ester (∼1720 cm⁻¹) functional groups. Mass spectrometry (MS) provides molecular weight validation (e.g., ESI-MS for [M+H]⁺ ions). High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while X-ray crystallography resolves stereochemical ambiguities . Always cross-reference spectral data with computational predictions (e.g., DFT simulations) for accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., reagent purity, atmospheric moisture). Conduct a systematic review of literature protocols and replicate studies under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use Design of Experiments (DoE) to isolate confounding factors. For byproduct analysis, employ GC-MS or LC-MS to identify trace impurities and propose mechanistic pathways (e.g., competing nitration at alternative positions). Statistical tools like multivariate regression can model variable interactions and identify critical parameters .

Q. What computational strategies are suitable for studying the reaction mechanism of this compound formation?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) model transition states and intermediate energies to elucidate nitration/esterification pathways. Molecular dynamics (MD) simulations (e.g., GROMACS) predict solvent effects and steric hindrance. Validate computational results with kinetic isotope effects (KIEs) or isotopic labeling experiments. Software like COMSOL Multiphysics integrates reaction kinetics with heat/mass transfer phenomena for scalable process predictions .

Q. How can factorial design improve the scalability of this compound synthesis for industrial research?

  • Methodological Answer : A 2³ factorial design evaluates temperature, catalyst loading, and mixing efficiency. Response Surface Methodology (RSM) identifies optimal conditions for high yield and minimal waste. Use pilot-scale reactors to validate lab results, monitoring parameters like exothermicity and agitator speed. Advanced process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of nitro group incorporation .

Q. How can researchers address ethical concerns related to environmental release of this compound during experiments?

  • Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) to assess environmental impact. Implement green chemistry principles (e.g., solvent recycling, catalytic reactions) to minimize waste. Collaborate with institutional review boards (IRBs) to ensure compliance with REACH regulations and ZDHC MRSL limits .

Properties

IUPAC Name

dimethyl 2-nitrobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)11(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYWCKGMOYQZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022223
Record name Dimethyl nitroterephthalate
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Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5292-45-5
Record name 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester
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Record name Dimethyl nitroterephthalate
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Record name Dimethyl 2-nitroterephthalate
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Record name 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester
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Record name Dimethyl nitroterephthalate
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Record name Dimethyl 2-nitroterephthalate
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Record name DIMETHYL NITROTEREPHTHALATE
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Czech Patent Specification No. 138,287 discloses a process for preparing 1-nitrobenzene-2-methoxycarbonyl-5-carboxylic acid. In this process, dimethyl benzene-1,4-dicarboxylate is nitrated in fuming sulfuric acid by means of a mixed acid of 20% strength oleum and 98% strength nitric acid; the dimethyl 1-nitrobenzene-2,5-dicarboxylate obtained is then first isolated and subsequently partially hydrolyzed by means of a large excess of 70% strength aqueous sulfuric acid. 1-Nitrobenzene-2-methoxycarbonyl-5-carboxylic acid precipitated in the acidic medium is then dissolved by means of sodium carbonate and reprecipitated by means of hydrochloric acid. In carrying out this process in industry, it suffers from the disadvantage that the waste water is very heavily polluted. The process moreover requires an additional isolating step as well as a purification operation, and it is impossible to prevent explosive dimethyl ether from forming from the methyl alcohol resulting in the hydrolysis of the ester group.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Dimethyl 2-nitroterephthalate
Dimethyl 2-nitroterephthalate
Dimethyl 2-nitroterephthalate
Dimethyl 2-nitroterephthalate
Dimethyl 2-nitroterephthalate
Dimethyl 2-nitroterephthalate

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